molecular formula C21H18N2O5S2 B2694911 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 922107-18-4

3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2694911
CAS No.: 922107-18-4
M. Wt: 442.5
InChI Key: GTMJKCUPVCMFIS-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a combination of benzofuran, thiazole, and benzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl chloride, which can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The next step involves the formation of the benzofuran and thiazole rings, which can be achieved through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran and thiazole rings can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanoic acid
  • 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propylamine

Uniqueness

What sets 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-27-15-7-8-18-14(11-15)12-19(28-18)17-13-29-21(22-17)23-20(24)9-10-30(25,26)16-5-3-2-4-6-16/h2-8,11-13H,9-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMJKCUPVCMFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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